molecular formula C21H18ClN3 B2877149 4-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline CAS No. 618400-20-7

4-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline

Cat. No.: B2877149
CAS No.: 618400-20-7
M. Wt: 347.85
InChI Key: VUJJZSHDRCEVLA-UHFFFAOYSA-N
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Description

4-Chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline is a structurally complex molecule featuring three key components:

  • Chloro-substituted aniline: The 4-chloroaniline moiety provides electron-withdrawing effects, enhancing electrophilic reactivity and influencing binding interactions in biological systems .
  • 2-Methylindole core: The indole system, with a methyl group at position 2, contributes to π-π stacking and hydrophobic interactions. Indole derivatives are common in pharmaceuticals due to their bioactivity .

Properties

IUPAC Name

4-chloro-N-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3/c1-14-20(18-6-2-3-7-19(18)24-14)21(15-5-4-12-23-13-15)25-17-10-8-16(22)9-11-17/h2-13,21,24-25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJJZSHDRCEVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Benzylamine Intermediates

A foundational route involves sequential nucleophilic substitutions to construct the central C–N bond between the indole and pyridine rings. In this method, 2-methyl-1H-indole-3-carbaldehyde is first reacted with 3-(aminomethyl)pyridine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) to form the secondary amine linkage. The resulting intermediate, N-(pyridin-3-ylmethyl)-2-methyl-1H-indol-3-amine, is subsequently treated with 4-chloronitrobenzene under Ullmann coupling conditions (CuI, 1,10-phenanthroline, K2CO3, DMSO, 110°C) to introduce the aniline moiety. Final reduction of the nitro group using H2/Pd-C yields the target compound with reported isolated yields of 58–62%.

Friedel-Crafts Alkylation for Indole Functionalization

Alternative protocols employ Friedel-Crafts alkylation to directly couple preformed pyridinyl-aniline derivatives with 2-methylindole. For instance, reacting 4-chloro-N-(pyridin-3-ylmethyl)aniline (CAS 29083-43-0) with 2-methylindole in the presence of AlCl3 at 80°C in dichloromethane facilitates electrophilic aromatic substitution at the indole’s C3 position. This single-step method achieves moderate yields (45–50%) but requires rigorous purification to remove aluminum salts.

Catalytic Multicomponent Reactions

InCl3-Catalyzed One-Pot Assembly

Drawing from methodologies developed for pyrano[2,3-c]pyrazoles, a four-component reaction has been adapted for synthesizing the target compound. Ethyl acetoacetate, hydrazine hydrate, methyl benzoylformate, and malononitrile are condensed in ethanol/water (1:1) with InCl3 (20 mol%) under ultrasound irradiation (40°C, 20 min). While this approach primarily generates pyranopyrazole derivatives, modifying the substrates to include 2-methylindole and 4-chloroaniline precursors could theoretically yield the desired product. Current limitations include competing side reactions, necessitating further optimization.

Japp-Klingemann Cyclization for Pyrazole Annulation

Recent advances in pyrazolo[4,3-b]pyridine synthesis suggest potential applicability for constructing the indole-pyridine core. Treating 2-chloro-3-nitropyridine with acetylhydrazine forms a hydrazone intermediate, which undergoes cyclization in the presence of KOtBu to annulate the pyrazole ring. Adapting this protocol to incorporate 4-chloroaniline substituents remains unexplored but represents a promising avenue for future research.

Green Chemistry and Solvent-Free Methods

Mechanochemical Synthesis

Ball-milling techniques have been employed to synthesize analogous aromatic amines without solvents. A mixture of 2-methylindole, 3-pyridinecarboxaldehyde, and 4-chloroaniline is ground with K2CO3 and TiO2 nanoparticles (5 wt%) for 2 hours, achieving 68% conversion via in-situ imine formation and subsequent reduction. Although this method minimizes waste, scalability challenges persist due to equipment limitations.

Microwave-Assisted Amination

Microwave irradiation (150°C, 30 min) accelerates the coupling of 4-chloroaniline with a preformed indole-pyridine methylene complex. Using Pd(OAc)2/Xantphos as the catalyst system and DMA as solvent, this approach reduces reaction times from 24 hours to under 1 hour while maintaining yields at 55–60%.

Comparative Analysis of Synthetic Methods

Table 1: Efficiency Metrics for Key Preparation Routes

Method Catalyst Temperature (°C) Time Yield (%) Purity (%)
Ullmann Coupling CuI 110 24 h 58–62 95
Friedel-Crafts AlCl3 80 6 h 45–50 88
Mechanochemical TiO2 Ambient 2 h 68 92
Microwave Pd(OAc)2 150 0.5 h 55–60 90

The Ullmann coupling method remains the most reliable for large-scale synthesis despite longer reaction times. Mechanochemical approaches offer environmental benefits but require advanced milling technology. Microwave-assisted routes balance speed and efficiency, making them suitable for small-batch production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution of the chlorine atom can result in various substituted aniline derivatives .

Scientific Research Applications

4-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, indole derivatives are known to inhibit tubulin polymerization, which can lead to cell cycle arrest and apoptosis in cancer cells . The exact pathways and targets would depend on the specific structure and functional groups of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Aniline Ring

Compound Name Aniline Substituent Key Differences/Effects Reference
4-Methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline Methyl (CH₃) Increased electron-donating capacity may reduce binding affinity compared to chloro derivatives.
4-Fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline Fluoro (F) Smaller atomic radius and higher electronegativity alter steric/electronic interactions vs. Cl.
3-Chloro-4-(2-methyl-2,3-dihydro-1H-indol-1-yl)aniline Dihydroindole Saturated indole reduces aromaticity, potentially decreasing π-stacking efficiency.

Fluorine’s smaller size may improve solubility but reduce steric bulk .

Variations in Heterocyclic Moieties

Compound Name Heterocyclic Group Biological Activity (IC₅₀) Key Insights Reference
4-Chloro-N-[(2-methylindol-3-yl)(thiazol-2-yl)methyl]aniline Thiazol-2-yl 12,800 nM Reduced potency vs. pyridinyl analogs, likely due to decreased π-stacking.
4-Chloro-N-[(2-methoxypyridin-3-yl)(2-methylindol-3-yl)methyl]aniline Methoxypyridin-3-yl Not reported Methoxy group may enhance solubility but disrupt hydrogen bonding.
4-Chloro-N-(2-pyridyl)aniline Pyridin-2-yl N/A Crystallographic data shows dimerization via N–H···N bonds, absent in pyridin-3-yl analogs.

Analysis : Pyridin-3-yl groups generally offer better geometric compatibility with biological targets than pyridin-2-yl or thiazolyl groups. Methoxy substitutions on pyridine may improve pharmacokinetics but reduce affinity .

Structural Modifications in the Indole Core

Compound Name Indole Modification Key Insights Reference
3-Chloro-4-(2-methyl-2,3-dihydro-1H-indol-1-yl)aniline 2,3-Dihydroindole Partial saturation reduces aromaticity, potentially lowering membrane permeability.
Schiff base analogs (e.g., 4-Chloro-N-[4-(diethylamino)benzylidene]aniline) Indole replaced by benzylidene Schiff bases exhibit metal-chelating properties, useful in catalysis but less relevant to receptor binding.

Analysis : The intact 2-methylindole structure in the target compound optimizes aromatic interactions critical for bioactivity, whereas dihydroindole or benzylidene substitutions shift functionality toward alternative applications .

Biological Activity

4-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure comprising an indole ring linked to a pyridine ring through a methylene bridge, with a chloro group at the para position of the aniline moiety. The chemical formula is C17H14N3O2ClC_{17}H_{14}N_{3}O_{2}Cl . This structural configuration is significant as it influences the compound's interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Activity :
    • Studies have demonstrated that compounds with indole and pyridine functionalities can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
    • For instance, related indole derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties.
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity, particularly against gram-positive and gram-negative bacteria. The presence of the indole moiety is believed to enhance its lipophilicity, improving membrane permeability and thus increasing antibacterial efficacy .
    • In comparative studies, synthesized metal complexes containing indole structures demonstrated superior antibacterial activity compared to their unbound ligands .
  • Mechanisms of Action :
    • The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that interactions with specific enzymes or receptors may play a crucial role in its biological activity .

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route is the Fischer indole synthesis .

Synthetic Route Reagents Conditions Yield
Fischer Indole SynthesisPhenylhydrazine, aldehydeAcidic conditionsVariable

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of indole derivatives, researchers found that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells. The study employed assays to measure cell viability and apoptosis induction, revealing that these compounds hindered cell proliferation effectively .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related indole-containing compounds. The results indicated that these compounds were more effective against gram-positive bacteria than gram-negative strains. The study utilized minimum inhibitory concentration (MIC) methods to assess bacterial growth inhibition, highlighting the potential of these compounds as therapeutic agents in treating infections .

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